Ethyl indan-1-carboxylate

Description

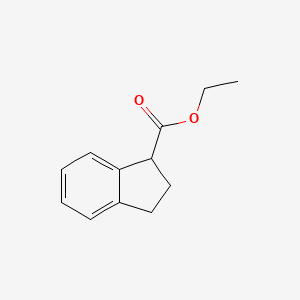

Ethyl indan-1-carboxylate is an ester derivative of indan, a bicyclic aromatic hydrocarbon. Its structure comprises an indan core (a benzene ring fused to a cyclopentane ring) with a carboxylate ester group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals. For example, ethyl 1,2-epoxyindan-1-carboxylate (a precursor to this compound derivatives) is synthesized via epoxidation and subsequent functionalization, yielding products like ethyl 1-hydroxy-2-(methyl-/3-cyanoethylamino)indan-1-carboxylate (18a) and its isomers . These derivatives are characterized by spectroscopic techniques such as IR (e.g., ester carbonyl peaks at 1720 cm⁻¹) and NMR (e.g., aromatic proton signals at δ 7.15 ppm) .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl 2,3-dihydro-1H-indene-1-carboxylate |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)11/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

UFOOJFPVYTWQQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl indan-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield indan-1-carboxylic acid or its sodium/potassium salt.

Acid-Catalyzed Hydrolysis

-

Conditions : Dilute HCl or H<sub>2</sub>SO<sub>4</sub>, reflux (100–120°C, 4–6 hours).

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Product : Indan-1-carboxylic acid.

Base-Catalyzed Hydrolysis

-

Conditions : NaOH or KOH (2–5 equivalents), aqueous ethanol, 100°C for 2–5 hours .

-

Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by elimination of ethoxide.

-

Product : Sodium/potassium indan-1-carboxylate, acidified to free carboxylic acid .

Nucleophilic Substitution Reactions

The ester’s carbonyl group reacts with nucleophiles like amines or hydrazines.

Hydrazinolysis

-

Reagents : Hydrazine hydrate (2.5 equivalents), reflux in ethanol.

-

Product : Indan-1-carbohydrazide (via intermediate malonohydrazide formation) .

-

Key Data : IR spectra confirm loss of ester carbonyl (1700 cm<sup>−1</sup>) and formation of hydrazide NH (3291 cm<sup>−1</sup>) .

Friedel-Crafts Alkylation and Cyclization

This compound participates in cyclization reactions to form 1-indanones, a scaffold with biological relevance.

Niobium Chloride (NbCl<sub>5</sub>)-Catalyzed Cyclization

-

Conditions : NbCl<sub>5</sub> (10 mol%), aromatic substrates, 80°C, 12 hours.

-

Mechanism : Acylation of the aromatic ring followed by intramolecular Friedel-Crafts alkylation.

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzene | 1-Indanone | 78 |

| Toluene | 6-Methyl-1-indanone | 65 |

Transition Metal-Catalyzed Carbonylation

Palladium or nickel catalysts enable carbonylative cyclization under carbon monoxide.

Pd-Catalyzed Carbonylative Cyclization

-

Conditions : PdCl<sub>2</sub> (5 mol%), CO atmosphere, acetonitrile, 24 hours.

-

Mechanism : Oxidative addition of CO to Pd, followed by cyclization and reductive elimination.

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement.

Photolysis in Benzene

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indan-carboxylate esters allows for systematic comparisons with analogs. Key compounds include methyl esters, substituted derivatives, and heterocyclic variants.

Structural Analogs: Methyl vs. Ethyl Esters

The substitution of the ethyl group with a methyl ester significantly alters physical and synthetic properties:

†Yield reported for derivatives (e.g., 18a/19a) synthesized from ethyl 1,2-epoxyindan-1-carboxylate .

- Steric and Electronic Effects : Methyl esters (e.g., 17b) exhibit higher carbonyl stretching frequencies (1750 cm⁻¹) compared to ethyl analogs (1720 cm⁻¹), suggesting increased electron density at the ester carbonyl due to shorter alkyl chains .

- Synthetic Accessibility : Methyl esters often achieve higher yields (e.g., 100% for 17b) due to reduced steric hindrance during synthesis, whereas ethyl derivatives (e.g., 18a/19a) require chromatographic purification, yielding 45% .

Substituted Derivatives: Functional Group Modifications

The introduction of hydroxyl, amino, or cyano groups impacts reactivity and applications:

- Ethyl 1-Hydroxy-2-(methylamino)indan-1-carboxylate (18a): Contains a hydroxyl (-OH, IR: 3450 cm⁻¹) and methylamino group, enabling hydrogen bonding and enhanced solubility. This contrasts with non-polar analogs like ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate, where the sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Heterocyclic Variants: Indole vs. Indan Cores

Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate replaces the indan core with an indole ring, introducing nitrogen into the aromatic system. This modification enhances π-π stacking interactions in crystallographic packing, as evidenced by its resolved structure in Acta Crystallographica . In contrast, indan-based esters lack heteroatoms, resulting in different electronic profiles and reduced hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl indan-1-carboxylate be optimized for high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent, and catalyst. For example, heating ethyl 1,2-epoxyindan-1-carboxylate with nucleophiles (e.g., methylaminopropionitrile) at 125°C under nitrogen achieves higher yields . Purification via silica gel chromatography (eluting with 1% ethanol in benzene) effectively isolates the product. Monitoring reaction progress using TLC or GC-MS ensures reproducibility .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze aromatic proton signals (δ 7.15–7.7 ppm) and ester groups (δ 4.1–4.32 ppm) to confirm substitution patterns .

- IR : Detect ester carbonyl stretching (~1720 cm⁻¹) and hydroxyl bands (broad ~3450 cm⁻¹) for functional group validation .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 288.1496 for C₁₆H₂₀N₂O₃) .

- Elemental Analysis : Match experimental and theoretical C/H/N percentages (e.g., C: 66.64%, H: 6.99%) to verify purity .

Q. How should experimental data be documented to ensure reproducibility in academic publications?

- Methodological Answer : Follow IMRAD structure guidelines:

- Materials & Methods : Report reaction conditions (temperature, solvent, molar ratios), purification steps (e.g., distillation at 140°C/0.010 Torr), and instrumentation parameters (NMR frequency, GC column type) .

- Supporting Information : Include raw spectral data, chromatograms, and crystallographic files for peer review .

Advanced Research Questions

Q. How can contradictions in spectral or chromatographic data for this compound derivatives be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers) by correlating proton and carbon shifts .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers with retention time discrepancies .

- Statistical Validation : Apply error analysis (e.g., %RSD for repeated measurements) to confirm data reliability .

Q. What computational approaches are suitable for studying the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening reactions to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., hydrogen bonding in ethanol) on reaction kinetics .

- Thermodynamic Modeling : Use Arrhenius equations to correlate viscosity changes with temperature (e.g., activation energy Eₐ = 835.7 kJ/mol for proton affinity) .

Q. How can reaction mechanisms involving this compound be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Track oxygen migration in ester groups using ¹⁸O-labeled water during hydrolysis .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediate formation via FT-IR or Raman spectroscopy during reactions .

Guidelines for Addressing Data Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.